5-Chloro-2-(pyridin-3-yl)pyridin-3-ol
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Overview
Description
5-Chloro-2-(pyridin-3-yl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group at the 3-position, with another pyridine ring attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.
Another method involves the direct chlorination of 2-(pyridin-3-yl)pyridin-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is carried out under reflux conditions and results in the selective chlorination at the 5-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura cross-coupling reaction is particularly suitable for industrial-scale synthesis due to its scalability and efficiency. Additionally, continuous flow reactors can be employed to enhance the reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pyridin-3-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 5-Chloro-2-(pyridin-3-yl)pyridin-3-one.
Reduction: 5-Amino-2-(pyridin-3-yl)pyridin-3-ol.
Substitution: 5-Methoxy-2-(pyridin-3-yl)pyridin-3-ol.
Scientific Research Applications
5-Chloro-2-(pyridin-3-yl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors and anti-inflammatory agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding assays.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyridin-3-yl)pyridin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, the compound acts as an inhibitor of certain kinases by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of target proteins, thereby inhibiting the downstream signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(pyridin-3-yl)pyridin-3-ol
- 5-Fluoro-2-(pyridin-3-yl)pyridin-3-ol
- 5-Methoxy-2-(pyridin-3-yl)pyridin-3-ol
Uniqueness
5-Chloro-2-(pyridin-3-yl)pyridin-3-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and binding affinity in biological systems, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H7ClN2O |
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Molecular Weight |
206.63 g/mol |
IUPAC Name |
5-chloro-2-pyridin-3-ylpyridin-3-ol |
InChI |
InChI=1S/C10H7ClN2O/c11-8-4-9(14)10(13-6-8)7-2-1-3-12-5-7/h1-6,14H |
InChI Key |
HUDSDJDURMELHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=N2)Cl)O |
Origin of Product |
United States |
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